

"Ethyl 2-(benzo[d]thiazol-2-yl)acetate" molecular weight and formula

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Compound of Interest

Compound Name: Ethyl 2-(benzo[d]thiazol-2-yl)acetate

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An In-Depth Technical Guide to **Ethyl 2-(benzo[d]thiazol-2-yl)acetate**: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of **Ethyl 2-(benzo[d]thiazol-2-yl)acetate**, a pivotal heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental chemical properties, established synthetic methodologies, reactivity, and its significant role as a versatile building block in the creation of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is a molecule of significant interest due to the unique combination of the benzothiazole heterocycle and a reactive ethyl acetate side chain. This structure imparts a specific set of physicochemical properties that are crucial for its role in synthetic chemistry.

The fundamental molecular characteristics are summarized below:

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ NO ₂ S	[1][2][3][4]
Molecular Weight	221.28 g/mol	[1][2][4][5]
CAS Number	29182-42-1	[1][2][3][5]
Appearance	Colorless to light yellow liquid	[1]
Solubility	Soluble in ethanol, ether, and other common organic solvents	[1]

The molecule's structure, featuring a fused aromatic system and an ester functional group, dictates its reactivity. The benzothiazole ring is relatively stable due to its aromaticity, yet it possesses reactive sites that allow for further functionalization, making it a valuable scaffold in medicinal chemistry. The adjacent methylene group (-CH₂-) is activated by both the benzothiazole ring and the carbonyl group of the ester, rendering its protons acidic and making it a key site for a variety of chemical transformations.[5]

Synthesis and Mechanistic Considerations

The synthesis of the benzothiazole core is a foundational aspect of accessing compounds like **Ethyl 2-(benzo[d]thiazol-2-yl)acetate**. The primary and most established methods involve the condensation of 2-aminothiophenols with various carboxylic acid derivatives.[5] However, for the title compound, a more direct and common laboratory-scale synthesis involves the nucleophilic substitution reaction outlined below.

Experimental Protocol: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

This protocol describes a standard laboratory procedure for synthesizing the title compound from 2-mercaptobenzothiazole, a common starting material. The causality behind this choice lies in the high nucleophilicity of the thiol group, which readily participates in S_N2 reactions.

Objective: To synthesize **Ethyl 2-(benzo[d]thiazol-2-yl)acetate** via nucleophilic substitution.

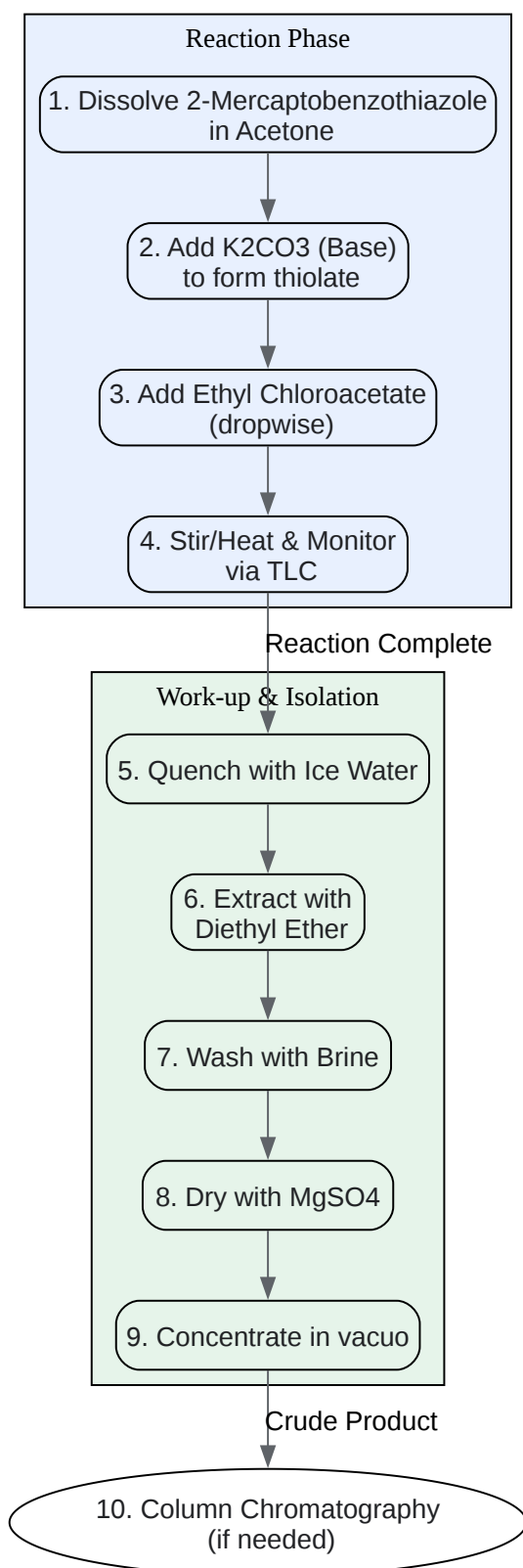
Materials:

- 2-Mercaptobenzothiazole
- Ethyl chloroacetate
- Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
- Acetone or N,N-Dimethylformamide (DMF)
- Deionized water
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone (10 mL/g), add a base such as potassium carbonate (1.5 eq). The base is crucial as it deprotonates the thiol, forming a highly nucleophilic thiolate anion.
- **Nucleophilic Addition:** Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature. The thiolate anion attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in a classic S_N2 reaction.^[6]
- **Reaction Monitoring:** The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-65 °C) for several hours (e.g., 14 h) to ensure completion.^[6] Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
- **Work-up and Isolation:** Upon completion, the reaction mixture is poured into ice water.^[6] This step precipitates the product and dissolves the inorganic salts. The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

The following diagram illustrates the workflow for this synthesis and purification process.



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Caption: Synthetic workflow for **Ethyl 2-(benzo[d]thiazol-2-yl)acetate**.

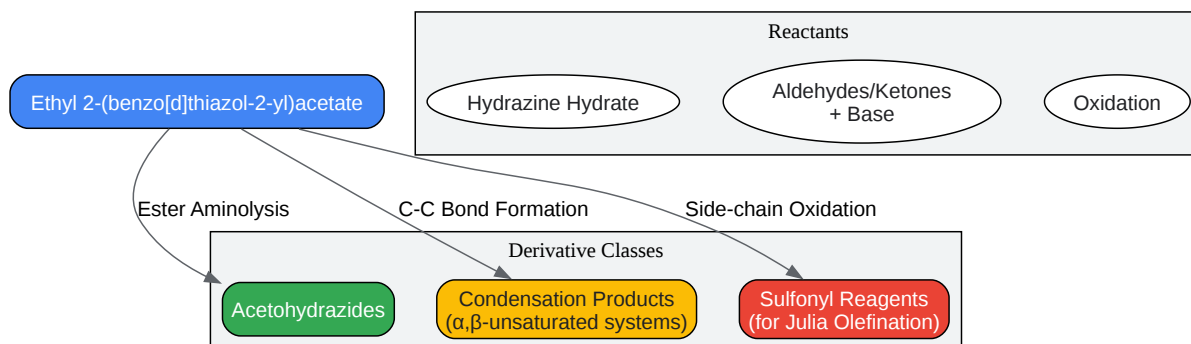
Chemical Reactivity and Synthetic Utility

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is a valuable synthetic intermediate primarily due to the reactivity of its active methylene group and the ester functionality.^[5] This dual reactivity allows it to serve as a precursor to a wide array of more complex heterocyclic systems, which are then evaluated for their biological potential.^[5]

Key Reactions:

- **Hydrazide Formation:** The most prominent reaction is the conversion of the ethyl ester to the corresponding acetohydrazide. This is achieved by reacting the compound with hydrazine hydrate.^{[5][6]} The resulting 2-(benzo[d]thiazol-2-yl)acetohydrazide is a critical building block for synthesizing Schiff bases, pyrazoles, and other nitrogen-containing heterocycles.^{[6][7]}
- **Condensation Reactions:** The active methylene protons can be removed by a base, generating a carbanion. This nucleophile can then react with various electrophiles, such as aldehydes and ketones, in condensation reactions (e.g., Knoevenagel condensation) to form new carbon-carbon bonds.^[5]
- **Olefination Reactions:** Derivatives of this compound, such as Ethyl (benzothiazol-2-ylsulfonyl)acetate, are used as reagents in modified Julia olefination reactions to produce α,β -unsaturated esters with high stereoselectivity.^[8]

The following diagram illustrates the central role of **Ethyl 2-(benzo[d]thiazol-2-yl)acetate** as a synthetic hub.



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Caption: Reactivity and synthetic pathways from the core molecule.

Applications in Drug Development and Medicinal Chemistry

The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities.[7][9]

Derivatives of **Ethyl 2-(benzo[d]thiazol-2-yl)acetate** are frequently synthesized and screened for various pharmacological effects.

- **Anticancer Agents:** Many benzothiazole-containing compounds have been investigated as potential anticancer drugs, with some acting as topoisomerase inhibitors.[9][10]
- **Antimicrobial and Antifungal Activity:** The benzothiazole moiety is a core component of compounds showing significant antibacterial and antifungal properties.[9][11]
- **Enzyme Inhibition:** Modified derivatives have been tested for their inhibitory activity against specific enzymes, such as protein tyrosine phosphatase-1B (PTP-1B), which is relevant to diabetes and obesity.[7]

- Other Therapeutic Areas: Research has explored benzothiazole derivatives for anti-inflammatory, antiviral, antidiabetic, and anticonvulsant activities.[9][11]

The significance of **Ethyl 2-(benzo[d]thiazol-2-yl)acetate** lies in its ability to provide rapid access to libraries of novel benzothiazole derivatives. Researchers utilize it to create a diverse array of molecules that can be screened for new biological functions, driving the discovery of new lead compounds in drug development pipelines.[5]

Spectroscopic Characterization

The structural confirmation of **Ethyl 2-(benzo[d]thiazol-2-yl)acetate** and its derivatives relies on a standard suite of analytical techniques.

- Infrared (IR) Spectroscopy: A key diagnostic peak is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically appearing around 1730 cm^{-1} . [5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and a complex multiplet pattern for the protons on the benzo-fused ring.
 - ^{13}C -NMR will display distinct resonances for the carbonyl carbon, the carbons of the benzothiazole ring, and the ethyl group carbons.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

These analytical methods are essential for verifying the successful synthesis and purity of the target compound before its use in further synthetic steps or biological assays.[5]

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